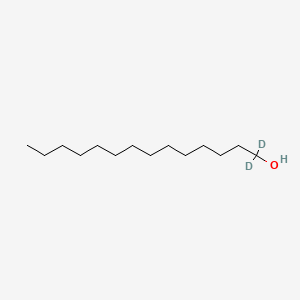

1,1-Dideuteriotetradecan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dideuteriotetradecan-1-ol is a deuterated derivative of tetradecan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and mechanistic studies.

Biochemical Analysis

Biochemical Properties

It’s parent compound, tetradecanol, is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dideuteriotetradecan-1-ol can be synthesized through the reduction of 1,1-dideuteriotetradecanal using a suitable reducing agent such as lithium aluminum deuteride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the deuteration of tetradecan-1-ol using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium atoms at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dideuteriotetradecan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1,1-dideuteriotetradecanal using oxidizing agents such as pyridinium chlorochromate.

Reduction: Further reduction can yield 1,1-dideuteriotetradecane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum deuteride in tetrahydrofuran.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: 1,1-Dideuteriotetradecanal.

Reduction: 1,1-Dideuteriotetradecane.

Substitution: Various substituted tetradecanes depending on the reagent used.

Scientific Research Applications

1,1-Dideuteriotetradecan-1-ol has several applications in scientific research:

Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols.

Medicine: Investigated for its potential use in drug delivery systems due to its isotopic labeling.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 1,1-dideuteriotetradecan-1-ol involves its interaction with enzymes and other molecular targets. The deuterium atoms can influence the rate of enzymatic reactions, providing insights into the reaction mechanisms. The compound’s isotopic labeling allows for precise tracking in metabolic pathways, aiding in the study of biochemical processes.

Comparison with Similar Compounds

Tetradecan-1-ol: The non-deuterated counterpart, commonly used in various applications.

1,1-Dideuteriodecan-1-ol: A shorter chain deuterated alcohol with similar properties.

1,1-Dideuteriotetradecane: The fully reduced form of 1,1-dideuteriotetradecan-1-ol.

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Its deuterium atoms offer a different kinetic isotope effect compared to hydrogen, making it valuable in understanding reaction dynamics.

Properties

IUPAC Name |

1,1-dideuteriotetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-FNHLFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)

![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)